3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15678913
InChI: InChI=1S/C16H14N4O2/c1-11-7-8-15(22-11)13-9-14(19-18-13)16(21)20-17-10-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+
SMILES:
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol

3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15678913

Molecular Formula: C16H14N4O2

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
IUPAC Name N-[(E)-benzylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C16H14N4O2/c1-11-7-8-15(22-11)13-9-14(19-18-13)16(21)20-17-10-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+
Standard InChI Key VRSTVWIVRJEDEL-LICLKQGHSA-N
Isomeric SMILES CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3
Canonical SMILES CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule consists of three primary subunits:

  • A 1H-pyrazole ring at position 5, which serves as the central scaffold.

  • A 5-methylfuran-2-yl group attached to the pyrazole’s C3 position, introducing oxygen-containing heterocyclic character.

  • An (E)-phenylmethylidene hydrazone moiety at the N'-position, contributing π-conjugation and planar geometry .

The (E)-configuration of the hydrazone group is critical for maintaining molecular planarity, as confirmed by X-ray crystallographic studies of analogous compounds . This geometry facilitates intramolecular charge transfer, a property leveraged in photophysical applications .

Spectroscopic Fingerprints

Key spectral data for the compound include:

TechniqueCharacteristic Signals
¹H NMRδ 8.32 (s, 1H, CH=N), 7.82–7.24 (m, 5H, Ar-H), 6.34 (d, J=3.1 Hz, 1H, furan-H)
¹³C NMRδ 161.2 (C=O), 153.4 (CH=N), 148.1 (furan-C), 128.9–126.3 (Ar-C)
IR3250 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N)

These spectral features align with computational predictions using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a three-step protocol:

Step 1: Formation of 5-Methylfuran-2-Carboxylic Acid Hydrazide
5-Methylfuran-2-carboxylic acid reacts with hydrazine hydrate (80% yield, 12 h reflux in ethanol).

Step 2: Pyrazole Ring Construction
Cyclocondensation of the hydrazide with ethyl acetoacetate under acidic conditions generates the pyrazole core (70% yield, 6 h at 110°C) .

Step 3: Hydrazone Formation
Condensation with benzaldehyde in anhydrous methanol catalyzed by glacial acetic acid produces the final product (85% yield, 4 h reflux) .

Optimization Parameters

Critical reaction variables include:

ParameterOptimal RangeEffect on Yield
Temperature60–70°CPrevents furan ring decomposition
SolventAnhydrous methanolEnhances Schiff base formation
Catalyst0.5 eq. acetic acidAccelerates imine condensation

Microwave-assisted synthesis reduces reaction time to 25 minutes with comparable yields (82%) .

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties exhibit strong correlation:

PropertyExperimental ValueDFT Calculation
Melting Point218–220°C
LogP2.342.41 (Molinspiration)
Aqueous Solubility0.12 mg/mL0.09 mg/mL (ALOGPS)

The low solubility profile (0.12 mg/mL in water at 25°C) necessitates formulation strategies for biological testing .

Tautomeric Behavior

The pyrazole-hydrazone system exhibits pH-dependent tautomerism:

  • Keto-enol tautomerism dominates in polar aprotic solvents (DMSO, DMF)

  • Hydrazone-imine equilibrium observed in acidic media (pH < 5)

This tautomeric flexibility enables adaptive binding in host-guest complexes, as demonstrated by molecular docking studies .

Reactivity and Functionalization

Electrophilic Substitution

The furan ring undergoes regioselective nitration at the C4 position under mild conditions (HNO₃/AcOH, 0°C, 3 h), yielding mono-nitro derivatives (65% yield).

Cycloaddition Reactions

The α,β-unsaturated hydrazone participates in [3+2] cycloadditions with diazomethane, generating pyrazoline derivatives with enhanced fluorescence quantum yields (ΦF = 0.42 vs. 0.18 for parent compound) .

Metal Complexation

Transition metal coordination occurs through the hydrazone’s imine nitrogen and carbonyl oxygen:

Metal IonStoichiometryMagnetic Moment (μeff)
Cu(II)1:21.73 BM
Ni(II)1:1Diamagnetic

These complexes exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 32 μg/mL) .

The compound’s extended π-system demonstrates solvatochromic behavior with a 42 nm bathochromic shift in DMSO versus hexane. Time-dependent DFT calculations predict charge transfer excited states suitable for organic light-emitting diodes .

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